

An In-depth Technical Guide to Thifensulfuron-methyl (CAS No. 79277-27-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thifensulfuron methyl*

Cat. No.: *B1681301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thifensulfuron-methyl, a sulfonylurea herbicide, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, toxicological profile, and environmental fate of Thifensulfuron-methyl (CAS No. 79277-27-3). Detailed experimental protocols for key assays and analytical methods are presented, alongside visualizations of its biochemical pathway and experimental workflows to support research and development activities.

Physicochemical Properties

Thifensulfuron-methyl is an off-white, odorless solid.^[1] Its key physicochemical properties are summarized in the tables below, providing essential data for formulation development, environmental fate modeling, and risk assessment.

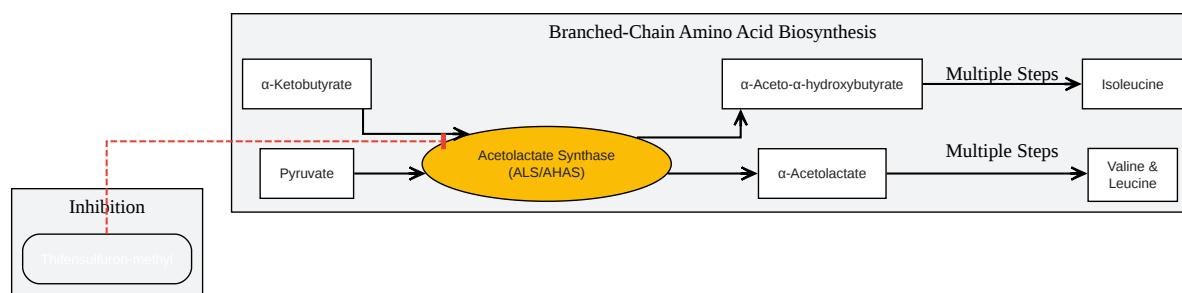
Table 1: General Physicochemical Properties of Thifensulfuron-methyl

Property	Value	Reference
CAS Number	79277-27-3	
Molecular Formula	<chem>C12H13N5O6S2</chem>	[2]
Molecular Weight	387.39 g/mol	[2]
Melting Point	176 °C	[1]
Vapor Pressure	1.28×10^{-10} mm Hg at 25 °C	[1]
pKa	4.0 at 25 °C	[1]

Table 2: Solubility of Thifensulfuron-methyl

Solvent	Solubility	Temperature (°C)	pH	Reference
Water	24 mg/L	25	4.0	[3]
260 mg/L	25	5.0	[3]	
2240 mg/L	25	[1]		
2400 mg/L	25	6.0	[3]	
Acetone	11.9 g/L	25	[4]	
Acetonitrile	7.3 g/L	25	[4]	
Methanol	2.6 g/L	25	[4]	
Ethyl Acetate	2.6 g/L	25	[4]	
Methylene Chloride	27.5 g/L	25	[4]	
Hexane	<0.1 g/L	25	[4]	
Xylenes	0.2 g/L	25	[4]	

Table 3: Partition and Sorption Coefficients of Thifensulfuron-methyl


Coefficient	Value	Conditions	Reference
Octanol-Water Partition Coefficient (log P)	-1.65	pH 7, 20°C	[2]
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	13 - 55 L/kg		[1]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Thifensulfuron-methyl exerts its herbicidal activity by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[\[5\]](#) This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[\[6\]](#) The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[\[5\]](#)

Signaling Pathway

The following diagram illustrates the biochemical pathway inhibited by Thifensulfuron-methyl.

[Click to download full resolution via product page](#)**Figure 1:** Inhibition of Acetolactate Synthase by Thifensulfuron-methyl.

Toxicological Profile

Thifensulfuron-methyl exhibits low acute toxicity to mammals. The following tables summarize the available toxicological data.

Table 4: Acute Toxicity of Thifensulfuron-methyl

Study	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>5000 mg/kg	[1]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	
LC ₅₀	Rat	Inhalation (4h)	>5.1 mg/L	[7]

Table 5: Irritation and Sensitization Potential of Thifensulfuron-methyl

Study	Species	Result	Reference
Eye Irritation	Rabbit	Minimally irritating	
Dermal Irritation	Rabbit	Slightly irritating	
Dermal Sensitization	Guinea Pig	Not a sensitizer	

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of Thifensulfuron-methyl are influenced by factors such as soil type, pH, and microbial activity.

Table 6: Environmental Fate of Thifensulfuron-methyl

Parameter	Value	Conditions	Reference
Hydrolysis Half-life	4-6 days	pH 5	[5]
180 days	pH 7	[5]	
90 days	pH 9	[5]	
Soil Photolysis Half-life	Stable	[4]	
Aerobic Soil Metabolism Half-life	19-88 days		
Anaerobic Aquatic Metabolism Half-life	31-57 days		

Thifensulfuron-methyl has a low potential for bioaccumulation in aquatic organisms.[\[1\]](#) It is practically non-toxic to birds, bees, and earthworms. However, as a herbicide, it can affect non-target aquatic and terrestrial plants.

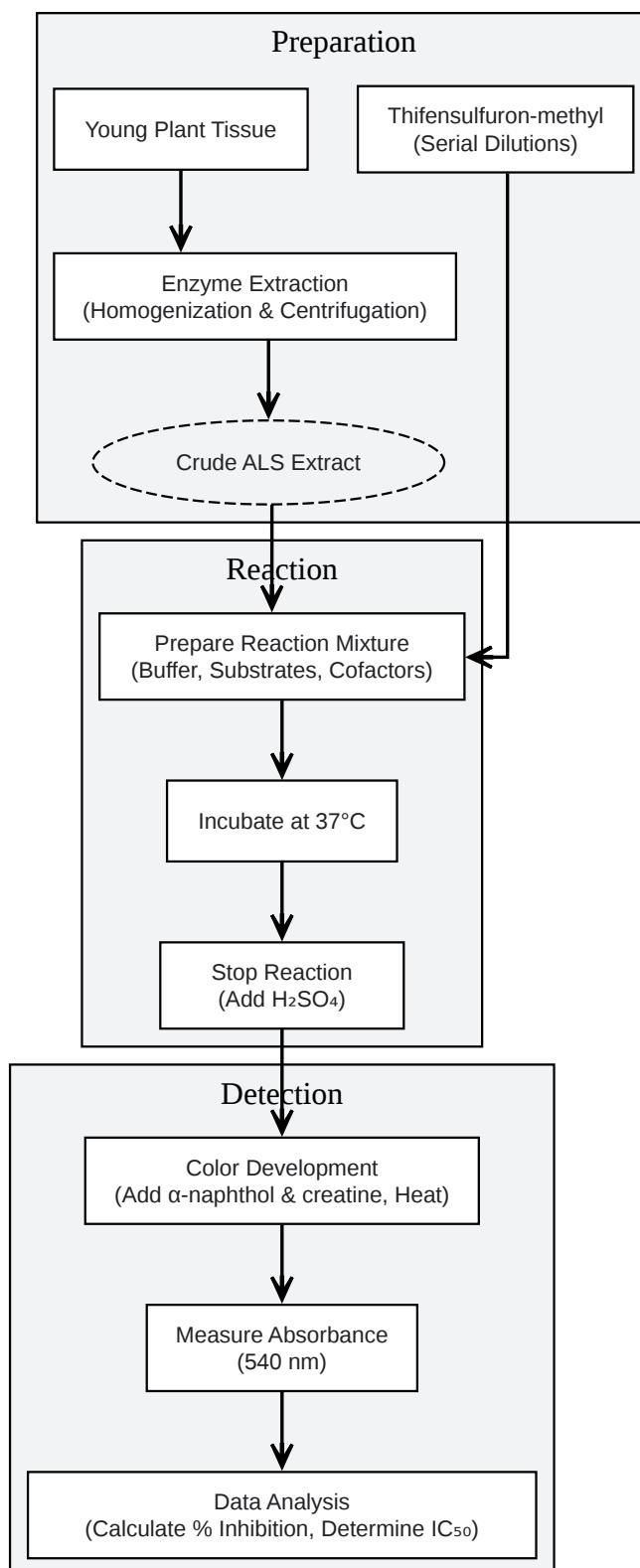
Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of Thifensulfuron-methyl on ALS.[\[6\]](#)

1. Enzyme Extraction:


- Homogenize young plant tissue (e.g., pea shoots) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).
- Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

2. Assay Procedure:

- Prepare a reaction mixture containing assay buffer, 20 mM sodium pyruvate, 1 mM MgCl₂, 100 µM FAD, and various concentrations of Thifensulfuron-methyl.
- Initiate the reaction by adding the enzyme extract.
- Incubate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding sulfuric acid.
- The product, acetolactate, is decarboxylated to acetoin by heating at 60°C.
- Add α-naphthol and creatine to develop a colored complex with acetoin.
- Measure the absorbance at 540 nm.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of Thifensulfuron-methyl relative to a control without the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

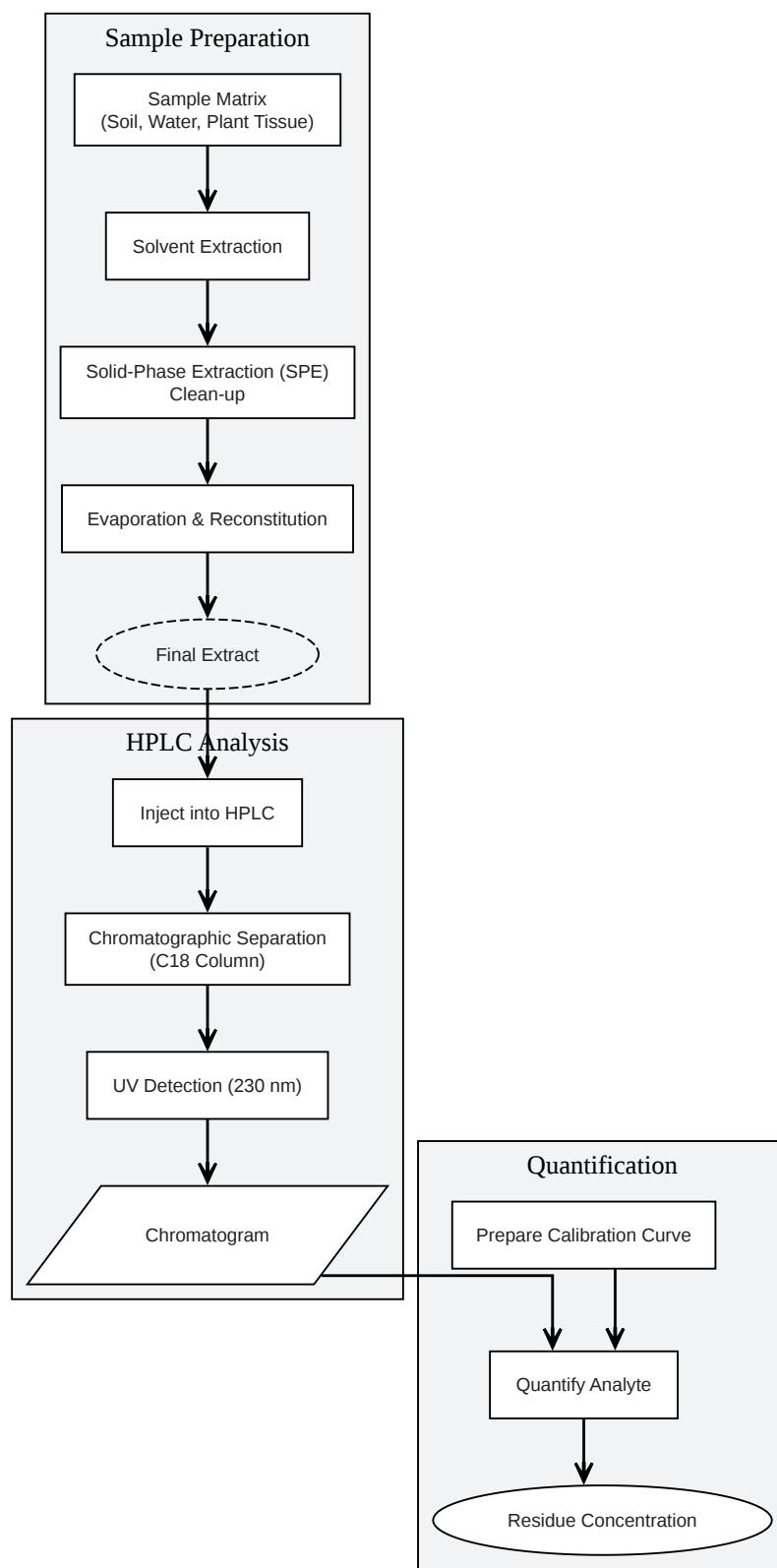
[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for the In Vitro ALS Inhibition Assay.

Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of Thifensulfuron-methyl residues in a sample matrix (e.g., soil, water, or plant tissue).[\[8\]](#)[\[9\]](#)

1. Sample Preparation:


- Extraction: Extract the sample with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
- Clean-up: Purify the extract using solid-phase extraction (SPE) with a C18 or other appropriate cartridge to remove interfering substances.
- Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (acidified with formic or phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV detector at a wavelength of 230 nm.

3. Quantification:

- Prepare a calibration curve using standard solutions of Thifensulfuron-methyl of known concentrations.
- Quantify the amount of Thifensulfuron-methyl in the sample by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)**Figure 3:** General Workflow for HPLC Residue Analysis of Thifensulfuron-methyl.

Conclusion

Thifensulfuron-methyl is a well-characterized sulfonylurea herbicide with a specific mode of action and a favorable toxicological and environmental profile when used according to guidelines. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, facilitating further investigation into its applications, safety, and environmental behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]
- 3. Thifensulfuron-methyl [drugfuture.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiresidue Determination of Thifensulfuron-Methyl, Atrazine and...: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Thifensulfuron-methyl (CAS No. 79277-27-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681301#thifensulfuron-methyl-cas-number-79277-27-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com